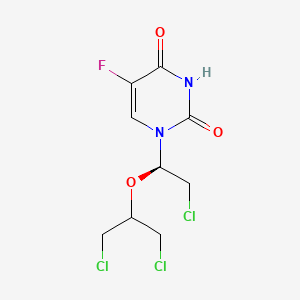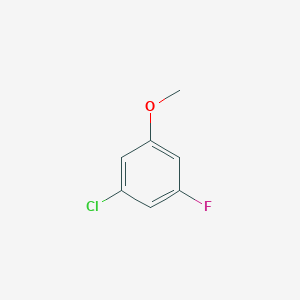
2',3',5'-Trichloro-2',3'-5'-trideoxy-5-fluoro-2',3'-secouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine is a synthetic nucleoside analog This compound is characterized by the presence of chlorine and fluorine atoms, which are substituted at specific positions on the nucleoside structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine typically involves multiple steps, starting from a suitable nucleoside precursor. The process includes chlorination and fluorination reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and other halogenating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine
- 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine analogs
Uniqueness
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other nucleoside analogs.
属性
CAS 编号 |
117638-35-4 |
|---|---|
分子式 |
C9H10Cl3FN2O3 |
分子量 |
319.5 g/mol |
IUPAC 名称 |
1-[(1R)-2-chloro-1-(1,3-dichloropropan-2-yloxy)ethyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10Cl3FN2O3/c10-1-5(2-11)18-7(3-12)15-4-6(13)8(16)14-9(15)17/h4-5,7H,1-3H2,(H,14,16,17)/t7-/m1/s1 |
InChI 键 |
BLJTVCJDXYBUEH-SSDOTTSWSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@@H](CCl)OC(CCl)CCl)F |
SMILES |
C1=C(C(=O)NC(=O)N1C(CCl)OC(CCl)CCl)F |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C(CCl)OC(CCl)CCl)F |
| 117638-35-4 | |
同义词 |
2',3',5'-trichloro-2',3'-5'-trideoxy-5-fluoro-2',3'-secouridine TTFSU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)
![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)
![1-[2-(Hydroxymethyl)-1-benzimidazolyl]-3-(1-indolyl)-2-propanol](/img/structure/B1227380.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide](/img/structure/B1227382.png)
![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)
![1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate](/img/structure/B1227384.png)


![N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide](/img/structure/B1227393.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
